N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 3-position with a benzamide-linked ethyl group and at the 6-position with a naphthalen-1-ylmethylthio moiety. The naphthalene group introduces significant hydrophobicity and steric bulk, which may enhance binding to hydrophobic pockets in biological targets, such as kinases or receptors. Its molecular formula is C₂₇H₂₃N₅OS (exact mass: 489.16 g/mol based on analogous structures in ), though precise data for this specific derivative requires further experimental validation.
Properties
IUPAC Name |
N-[2-[6-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5OS/c31-25(19-8-2-1-3-9-19)26-16-15-23-28-27-22-13-14-24(29-30(22)23)32-17-20-11-6-10-18-7-4-5-12-21(18)20/h1-14H,15-17H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKNHMLSEBBXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS Number: 872997-08-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNOS. It has a molecular weight of approximately 439.54 g/mol. The structure includes a triazole moiety and a naphthalene group, which are often associated with significant biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain triazole derivatives displayed potent activity against Mycobacterium tuberculosis, with IC values ranging from 1.35 to 2.18 μM for structurally related compounds .
Antitumor Activity
Triazole-containing compounds have also been investigated for their antitumor effects. Research on pyrazole and triazole derivatives has highlighted their ability to inhibit cancer cell proliferation. For example, studies have shown that modifications in the triazole structure can enhance cytotoxicity against different cancer cell lines . The specific mechanisms often involve the inhibition of key enzymes involved in cancer cell metabolism and proliferation.
Anti-inflammatory Effects
Naphthalene derivatives are known for their anti-inflammatory properties. Compounds similar to this compound have been shown to reduce inflammation markers in vitro and in vivo models. The anti-inflammatory activity is typically mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of enzymes critical for microbial survival or cancer cell growth.
- Receptor Modulation : Some compounds may interact with specific receptors involved in inflammatory responses or cancer progression.
- DNA Interaction : Certain triazole derivatives have been reported to intercalate with DNA, leading to disruptions in replication and transcription processes.
Case Study 1: Anti-tubercular Activity
A series of synthesized compounds related to the target compound were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, five showed significant inhibitory effects with IC values indicating strong potential for further development as therapeutic agents .
Case Study 2: Cytotoxicity Evaluation
In another study focusing on cytotoxicity against human embryonic kidney cells (HEK293), several derivatives demonstrated low toxicity levels while maintaining significant antimicrobial activity. This suggests a favorable therapeutic index for these compounds .
Scientific Research Applications
Anticancer Activity
Studies have shown that compounds containing triazole and pyridazine rings exhibit promising anticancer properties. For instance, related compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanisms often involve interference with cellular signaling pathways critical for cancer cell proliferation and survival .
Antimicrobial Properties
Compounds with similar structures have been investigated for their antimicrobial activity against various pathogens. The presence of the triazole ring is particularly noteworthy as it is a common feature in many antifungal agents. Research indicates that derivatives of triazoles can effectively combat fungal infections by inhibiting ergosterol synthesis, a vital component of fungal cell membranes .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been documented. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. Preliminary studies suggest that N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may inhibit pro-inflammatory cytokines and reduce inflammation in experimental models .
Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives based on the triazole-pyridazine framework and evaluated their anticancer activities against human breast cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating potent cytotoxic effects. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation and mitochondrial dysfunction.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of similar triazole derivatives against Candida species. The results demonstrated significant antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal treatments. These findings support the potential use of such compounds as alternative therapies for treating fungal infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Variations in Activity
The biological activity of triazolo[4,3-b]pyridazine derivatives is highly sensitive to substituent modifications. Key comparisons include:
Naphthalen-1-ylmethylthio vs. Smaller Heterocyclic Groups
- Compound 24 (): A [1,2,4]triazolo[4,3-b]pyridazine derivative with an unspecified substituent exhibited cytotoxicity against the Hep cell line, though weaker than adriamycin (IC₅₀: 1.2 μg/mL). Its activity surpassed that of Compound 23 , highlighting the impact of substituent choice.
Thioether Linkage Modifications
- 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide (): The isoxazolemethylthio group may enhance metabolic stability compared to naphthalenylmethylthio, but its smaller size could reduce hydrophobic interactions.
- Ethyl 2-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetate (): The ester functional group introduces polarity, likely improving solubility but reducing membrane permeability relative to the benzamide-linked derivative.
Pharmacological Target Selectivity
Triazolo[4,3-b]pyridazines are explored for diverse targets, including GABAA receptors and kinases:
- L838417 (): A triazolopyridazine with 7-tert-butyl and 3-(2,5-difluorophenyl) groups shows subtype selectivity for GABAA receptors (e.g., α2/α3 over α1), suggesting that bulky substituents like naphthalene could similarly modulate receptor specificity.
- N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide (): The 3,4-dimethoxyphenyl group may confer affinity for amine or kinase targets, whereas the naphthalene analog’s larger substituent might favor different interactions.
Physicochemical and Pharmacokinetic Properties
The naphthalene-containing compound’s higher molecular weight and hydrophobicity may limit solubility but improve tissue penetration. In contrast, analogs with polar groups (e.g., amides in ) balance solubility and stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
